N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-11-6-7-12(15(10-11)21(23)24)16-8-9-17(26-16)18(22)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEPAXIERAOHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
The compound can be described by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 303.68 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity .
Anticancer Properties
In vitro studies have demonstrated that the compound may induce apoptosis in cancer cells. A study involving human colon fibroblast cells showed that pretreatment with a related compound (BK3C231) reduced DNA damage induced by carcinogens. This suggests that similar mechanisms may be applicable to this compound, potentially through the modulation of oxidative stress pathways and enhancement of cellular repair mechanisms .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The presence of nitro and chloro groups may facilitate interactions with key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.
- Antioxidant Effects : Similar compounds have been shown to enhance cellular antioxidant defenses, thereby protecting against oxidative damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furan derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.125 µg/mL to 1 µg/mL against MRSA, outperforming traditional antibiotics like vancomycin .
Study 2: Cytoprotective Effects
In another investigation, the cytoprotective effects of related furan derivatives were assessed in human colon fibroblast cells exposed to carcinogens. The study found that these compounds significantly reduced DNA strand breaks and mitochondrial damage, suggesting a protective role against genotoxic stress .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of 5-aryl-furan-2-carboxamides, where variations in aryl and amide substituents modulate physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility: The nitro and methoxy groups in the target compound likely reduce solubility in polar solvents compared to non-nitrated analogs (e.g., CID 899171) .
- Thermal Stability : High melting points in nitro-substituted analogs (e.g., 2J: 265–268°C) suggest that the target compound may exhibit similar thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
